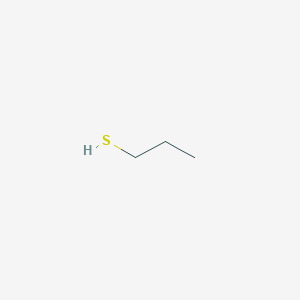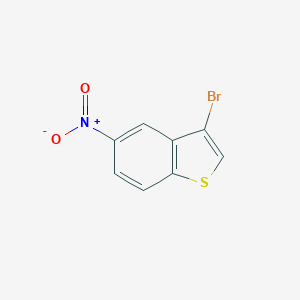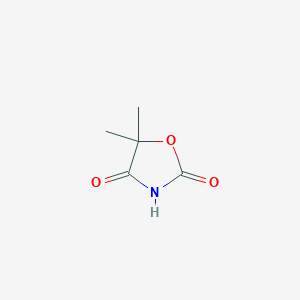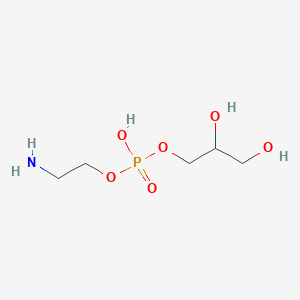
Corymbosin
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the term "corymbosa" is not explicitly detailed in the provided papers. However, the isolation and structural elucidation of various compounds from these plants suggest that traditional extraction methods and modern spectroscopic techniques are employed to obtain and analyze these substances. For example, the isolation of corymbocoumarin from Seseli gummiferum subsp. corymbosum and its anti-inflammatory effects were studied, indicating the use of extraction and purification techniques followed by biological assays to determine its activity .
Molecular Structure Analysis
The molecular structures of compounds isolated from "corymbosa" plants are determined using spectroscopic data. For instance, the structure of α-corymbolol was assigned based on spectroscopic data and the reduction of corymbolone . Similarly, the structures of highly oxygenated flavonoids from Ageratum corymbosum were established by spectroscopic and degradative evidence . These findings demonstrate the importance of techniques such as NMR spectroscopy in elucidating the structures of natural products.
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms involving the compounds studied. However, the anti-inflammatory effect of corymbocoumarin involves the suppression of the NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells . This suggests that the compounds may interact with cellular components and affect signaling pathways, leading to observed pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds from "corymbosa" plants are inferred from their pharmacognostic characteristics and extraction
Aplicaciones Científicas De Investigación
Síntesis de Nanopartículas
Corymbosin se ha utilizado en la síntesis de nanopartículas de óxido de zinc (ZnO Np). El proceso consiste en utilizar un extracto acuoso de la planta Vitex negundo, que contiene this compound . Las nanopartículas sintetizadas se evaluaron mediante diferentes métodos de caracterización y actividades biológicas .
Agente Anticancerígeno
Las ZnO Np sintetizadas utilizando this compound han mostrado potencial como agentes anticancerígenos. Han demostrado un potencial de inhibición eficiente contra las líneas celulares de cáncer de mama, cáncer de ovario y cáncer de hígado .
Agente Antibacteriano
Las ZnO Np sintetizadas utilizando this compound también han mostrado una fuerte actividad antimicrobiana. Fueron particularmente efectivas contra Bacillus subtilis .
Ecológico y Rentable
El proceso de sintetizar ZnO Np utilizando this compound es ecológico y rentable . Esto lo convierte en una opción viable para la producción a gran escala.
Sistemas de Liberación de Fármacos
Las ZnO Np sintetizadas a partir de this compound se pueden utilizar en sistemas de liberación de fármacos para curar y prevenir enfermedades . Esto se debe a sus propiedades antibacterianas y anticancerígenas.
Propiedades Químicas
This compound es un flavonoide con la fórmula química C19H18O7 . Es soluble en cloroformo, diclorometano, acetato de etilo, DMSO, acetona, etc .
Mecanismo De Acción
Target of Action
Corymbosin, a bioactive compound found in the Vitex negundo plant , has been identified to interact with CYP1A1, CYP1A2, and CYP1B1 . These are part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets, CYP1A1, CYP1A2, and CYP1B1 . These interactions can lead to changes in the metabolic activity of these enzymes, potentially influencing the metabolism of various substances within the body.
Biochemical Pathways
It has been suggested that this compound may influence theTryptophan metabolism pathway . This pathway is involved in the synthesis of several important molecules, including serotonin and melatonin, which play key roles in mood regulation and sleep, respectively.
Result of Action
This compound has demonstrated anti-bacterial and anti-cancer properties . It has shown a strong anti-microbial activity against Bacillus subtilis and an efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines .
Safety and Hazards
While specific safety and hazards information for Corymbosin is not available in the search results, it is generally recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation when handling this compound . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .
Propiedades
IUPAC Name |
5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCVGMVLNHYJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347298 | |
| Record name | Corymbosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18103-41-8 | |
| Record name | Corymbosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corymbosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is corymbosin and where is it found?
A1: this compound is a trivial name that has been used to describe two distinct natural products: a terpene glucoside originally isolated from Turbina corymbosa [, , ] and a flavone primarily found in Webera corymbosa [, ]. This has led to some confusion in the scientific literature. To avoid ambiguity, it is recommended to use the name "this compound" only for the more prevalent flavone compound, following the principle of priority similar to botanical nomenclature []. This flavone has been identified in at least 15 plant taxa, including Tarenna asiatica, Ballota saxatilis, Lonicera japonica, and Alibertia myrciifolia [, , , , ].
Q2: What are the reported biological activities of this compound (the flavone)?
A2: this compound has demonstrated interesting biological activities, including:
- Antiviral activity: this compound displays significant antiviral activity against both animal viruses (blue tongue and chikungunya) and plant viruses (papaya ring spot, sesbania mosaic, and common bean mosaic) [].
- Antioxidant activity: Benzene extracts of Tarenna asiatica containing this compound showed antioxidant potential in DPPH and ABTS radical scavenging assays, nitric oxide scavenging activity, and iron-induced lipid peroxidation assays [].
- Cytotoxic activity: this compound showed cytotoxic activity against specific cancer cell lines in vitro, although its potency varied depending on the cell line and assay used [].
Q3: What is the chemical structure of this compound (the flavone)?
A3: this compound is a flavone, specifically a 5-hydroxy-7,3',4'-trimethoxyflavone [, ].
Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research on related flavonoids suggests that the position and type of substituents on the flavone backbone significantly influence their biological activities []. For example, in a study evaluating cytotoxicity, apigenin, another flavone, exhibited different potency compared to this compound, indicating that structural variations impact their interactions with biological targets [].
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A5: Researchers utilize a combination of techniques for the identification and quantification of this compound. These include:
- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) is employed for analyzing essential oils from plants containing this compound []. Liquid chromatography-mass spectrometry (LC-MS) enables both qualitative and quantitative analysis of this compound and other flavonoids in plant extracts [].
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, are crucial for elucidating the structure of this compound [, ]. Ultraviolet-visible (UV) and infrared (IR) spectroscopy provide additional structural information and aid in compound identification [, ].
Q6: Are there any known glycosylated forms of this compound?
A6: Yes, several glycosylated derivatives of this compound, named corymbosins K1-K4, have been isolated from Knoxia corymbosa []. These compounds are characterized by the attachment of sugar moieties (allopyranose and glucopyranose) to the this compound core structure, with additional modifications like acetylation and acylation with caffeic and ferulic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



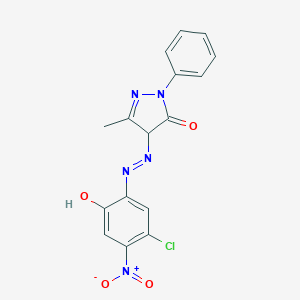
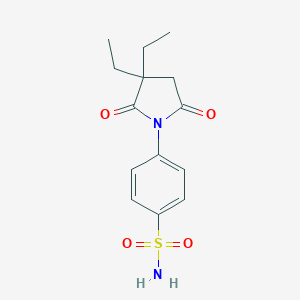
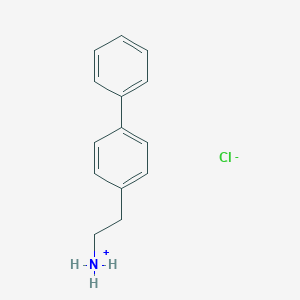

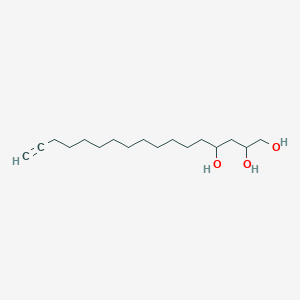
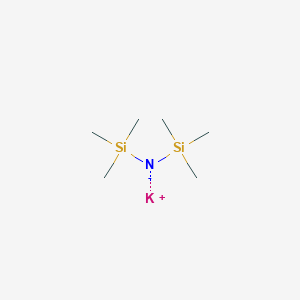
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
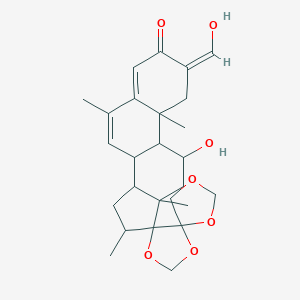
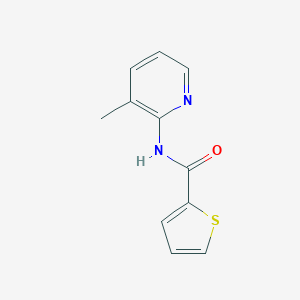
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
